2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a fluorophenyl group, a thiophenyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of 4-fluorothiophenol with thiophen-3-ylmethylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and thiophenyl groups can facilitate binding to hydrophobic pockets, while the acetamide moiety may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide include:
2-((4-chlorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
2-((4-bromophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide: The presence of a bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
2-((4-methylphenyl)thio)-N-(thiophen-3-ylmethyl)acetamide: The methyl group can alter the compound’s hydrophobicity and steric interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS2/c14-11-1-3-12(4-2-11)18-9-13(16)15-7-10-5-6-17-8-10/h1-6,8H,7,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRWNSBNWTJRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.